
3,5-Dimethyldodecanoic acid
概要
説明
3,5-Dimethyldodecanoic acid is a medium-chain fatty acid . It is also known by its English alias MFCD00506493 .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyldodecanoic acid is C14H28O2 . Its molecular weight is 228.38 . The InChI code is 1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
3,5-Dimethyldodecanoic acid has a molecular weight of 228.37 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . It has 10 rotatable bonds . Its exact mass and monoisotopic mass are 228.208930132 g/mol . Its topological polar surface area is 37.3 Ų . It has 16 heavy atoms . It has a complexity of 178 .科学的研究の応用
Attractant for Prionus Species
3,5-Dimethyldodecanoic acid serves as a general attractant for multiple species of Prionus, a genus of beetles . Males of the longhorned beetle Prionus californicus are significantly attracted to the female-produced sex pheromone (3R,5S)-3,5-dimethyldodecanoic acid .
Pheromone Component
The (3R,5S)-enantiomer of 3,5-Dimethyldodecanoic acid is an important pheromone component of Prionus lecontei Lameere . Males of this species are attracted to the (3R,5S)-enantiomer but not to the (3S,5R)-enantiomer .
Geographic Distribution and Local Abundance Assessment
Synthetic 3,5-Dimethyldodecanoic acid can be used to assess the geographic distribution and local abundance of many Prionus species . Field bioassays of synthetic 3,5-dimethyldodecanoic acid were conducted at study sites in six different regions of North America and one site in the United Kingdom .
Monitoring Threatened and Endangered Species
This compound may be of value for monitoring threatened and endangered species of the Prionus genus .
Pest Management
3,5-Dimethyldodecanoic acid can be used for managing Prionus species that are pests . Many species of cerambycid beetles in the subfamily Prioninae are economically important pests of crops and ornamental plants worldwide .
Safety and Hazards
作用機序
Target of Action
The primary targets of 3,5-Dimethyldodecanoic acid are males of various species of the longhorned beetle, Prionus . These beetles are significantly attracted to this compound, which is a female-produced sex pheromone .
Mode of Action
3,5-Dimethyldodecanoic acid interacts with its targets by serving as a general attractant .
Biochemical Pathways
It’s known that this compound plays a role in the mating behavior of prionus beetles, influencing their attraction and aggregation .
Result of Action
The action of 3,5-Dimethyldodecanoic acid results in the attraction of male Prionus beetles . This has significant implications for the mating behavior and population dynamics of these species .
Action Environment
The efficacy and stability of 3,5-Dimethyldodecanoic acid can be influenced by various environmental factors. For instance, field bioassays of synthetic 3,5-dimethyldodecanoic acid conducted in different regions of North America and the United Kingdom have shown that this compound can attract males of various Prionus species . This suggests that geographical and climatic factors may play a role in the effectiveness of this compound.
特性
IUPAC Name |
3,5-dimethyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-12(2)10-13(3)11-14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCDOTOCKDZJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyldodecanoic acid | |
CAS RN |
93761-42-3 | |
| Record name | 3,5-dimethyldodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,5-dimethyldodecanoic acid interact with its target and what are the downstream effects?
A: 3,5-Dimethyldodecanoic acid, also known as prionic acid, acts as a sex pheromone in multiple species of Cerambycid beetles, primarily within the Prionus genus [, , ]. While the exact mechanism of interaction at the receptor level is yet to be fully elucidated, it is understood that male beetles detect the pheromone primarily through olfactory receptors located on their antennae []. This detection triggers a behavioral response, leading the males to seek out females for mating [, ]. The downstream effects of this interaction are primarily ecological, impacting the mating success and population dynamics of the target species [].
Q2: Which Cerambycid species are known to be attracted to 3,5-dimethyldodecanoic acid?
A: Field studies have confirmed the attraction of several Cerambycid species to 3,5-dimethyldodecanoic acid, including: * Prionus californicus [, , , , ]* Prionus lecontei [, ]* Prionus integer []* Prionus imbricornis [] * Prionus laticollis [, , ]* Prionus linsleyi []* Prionus aztecus []* Prionus coriarius []* Dorysthenes granulosus []
Q3: What is the difference in attractiveness between the natural enantiomer of 3,5-dimethyldodecanoic acid and the synthetic blend of all four stereoisomers?
A: Interestingly, research indicates that male Prionus californicus are equally attracted to both the naturally occurring (3R,5S)-enantiomer and a synthetic blend containing all four possible stereoisomers of 3,5-dimethyldodecanoic acid [, ]. This suggests that the non-natural isomers do not inhibit the attractiveness of the natural pheromone and that the synthetic blend can be effectively used in pest management strategies [, , ]. One study even showed no significant difference in attraction between the single-isomer and four-isomer blend for Prionus laticollis [].
Q4: How can 3,5-dimethyldodecanoic acid be used for pest management?
A4: The potent attractiveness of 3,5-dimethyldodecanoic acid to male Cerambycid beetles makes it a valuable tool for pest management in agricultural settings. Two main strategies have been explored:
- Mass Trapping: Deploying traps baited with the pheromone can effectively capture large numbers of males, potentially reducing mating success and subsequently decreasing pest population density [].
- Mating Disruption: Distributing the pheromone throughout the crop area can overwhelm the males' olfactory senses, making it difficult for them to locate females and disrupt the mating process [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(chloromethyl)-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3308194.png)
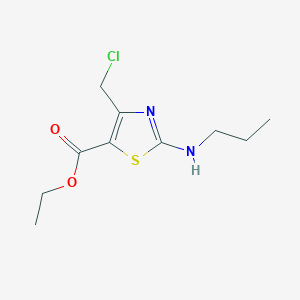

![5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3308221.png)
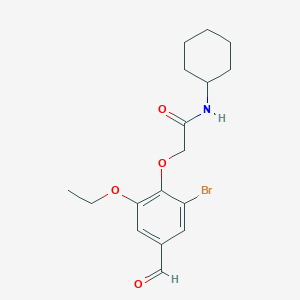
![(2E)-3-{3,5-dibromo-4-[(methoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3308234.png)
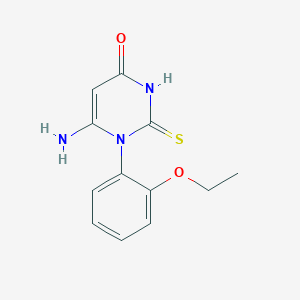
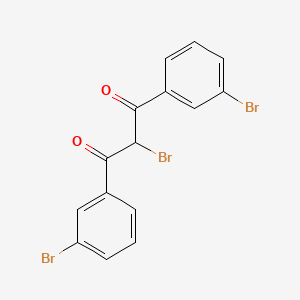

![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)

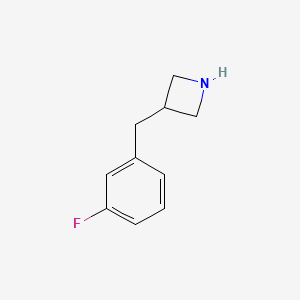
![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)